2-(bromomethyl)-1,3,5-trichlorobenzene
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Overview
Description
2-(bromomethyl)-1,3,5-trichlorobenzene is an organic compound that belongs to the family of substituted benzenes. This compound features a benzene ring substituted with three chlorine atoms and a bromomethyl group. Its unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1,3,5-trichlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3,5-trichloromethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated systems are used to enhance efficiency and safety during production .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1,3,5-trichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include various substituted benzenes, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(bromomethyl)-1,3,5-trichlorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1,3,5-trichlorobenzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The chlorine atoms on the benzene ring influence the reactivity and orientation of these reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3,5-trichloro-: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
Benzene, 2-(chloromethyl)-1,3,5-trichloro-: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Benzene, 2-(bromomethyl)-1,4-dichloro-: Differently substituted benzene ring, affecting its chemical properties and uses.
Uniqueness
2-(bromomethyl)-1,3,5-trichlorobenzene is unique due to the presence of both bromomethyl and trichloro substituents, which impart distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(bromomethyl)-1,3,5-trichlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXSDYSZXAATIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CBr)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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